
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is also known as MPPC and is synthesized using various methods.
Mechanism of Action
MPPC inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to the inhibition of cell growth and proliferation. MPPC also inhibits the activity of other kinases, including casein kinase 1 and 2, by a similar mechanism.
Biochemical and Physiological Effects:
MPPC has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. MPPC has also been shown to inhibit the growth of bacteria, making it a potential candidate for the development of antibacterial agents.
Advantages and Limitations for Lab Experiments
The advantages of using MPPC in lab experiments include its potency, selectivity, and ease of synthesis. However, the limitations include its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of MPPC. One potential direction is the development of MPPC-based anti-cancer drugs. Another direction is the study of the role of CK2 in various cellular processes using MPPC as a tool. Additionally, the development of MPPC-based biosensors and other biotechnological applications is also a promising direction for future research.
Conclusion:
In conclusion, 6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPPC involves several methods, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and biotechnology. MPPC inhibits the activity of CK2 and other kinases, making it a valuable tool for the study of kinase signaling pathways. MPPC has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of MPPC involves several methods, including the reaction of 2-chloronicotinic acid with 1-phenyl-3-methylpyrazole in the presence of a base, followed by the reaction with a suitable amine to form the desired product. Another method involves the reaction of 2-chloronicotinic acid with 1-phenyl-3-methylpyrazole in the presence of a suitable amine and a coupling agent. Both methods yield MPPC in good yields and purity.
Scientific Research Applications
MPPC has been extensively studied for its potential applications in various fields. In medicinal chemistry, MPPC has been identified as a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. MPPC has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.
In biochemistry, MPPC has been used as a tool to study the role of CK2 in various cellular processes. It has also been shown to inhibit the activity of other kinases, including casein kinase 1 and 2, making it a valuable tool for the study of kinase signaling pathways.
In biotechnology, MPPC has been used as a ligand for the immobilization of proteins and enzymes on solid supports, making it a useful tool for the development of biosensors and other biotechnological applications.
properties
IUPAC Name |
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-6-5-9-14(17-12)16(21)18-15-10-11-20(19-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVBMYQRTZSWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

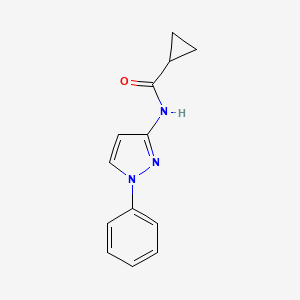
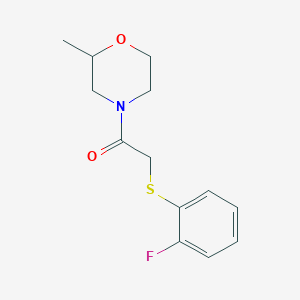

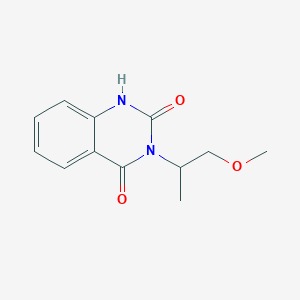

![2-(Furan-2-ylmethyl)-3-[[2-(trifluoromethyl)quinolin-4-yl]amino]propan-1-ol](/img/structure/B7517012.png)
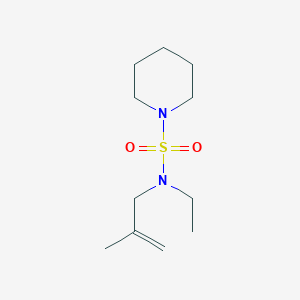
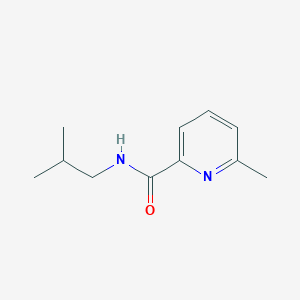
![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)
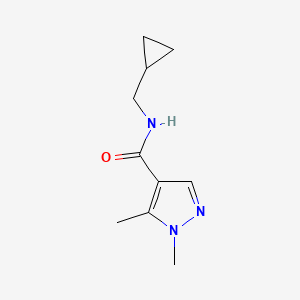

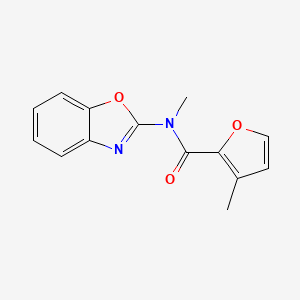
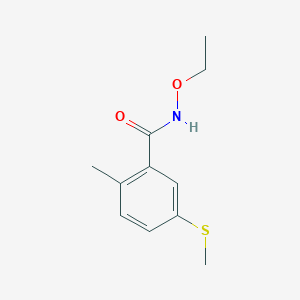
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)